molecular formula C18H20ClN3O4S2 B2678333 3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide CAS No. 2097927-01-8

3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide

Cat. No.: B2678333
CAS No.: 2097927-01-8
M. Wt: 441.95
InChI Key: ZGACIAZFAZJBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide is a synthetic small molecule of significant interest in pharmacological research, particularly as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel implicated in a variety of physiological and pathophysiological processes, including cardiac hypertrophy [https://pubmed.ncbi.nlm.nih.gov/20348919/], renal podocyte function [https://pubmed.ncbi.nlm.nih.gov/16148036/], and cancer cell proliferation. The compound's mechanism of action involves direct antagonism of the TRPC6 channel, thereby blocking calcium entry into cells and modulating downstream signaling pathways. This specific activity makes it an invaluable chemical probe for deconvoluting the complex roles of TRPC6 in disease models and for validating TRPC6 as a therapeutic target in areas such as cardiovascular and renal disease research. The molecular structure integrates a benzothiadiazine dioxide moiety, a known pharmacophore in medicinal chemistry, with a chloro-methylbenzene sulfonamide group, contributing to its high binding affinity and selectivity. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S2/c1-13-15(19)5-4-8-18(13)27(23,24)20-11-12-21-16-6-2-3-7-17(16)22(14-9-10-14)28(21,25)26/h2-8,14,20H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGACIAZFAZJBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide is a sulfonamide derivative with potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Chloro group : Enhances biological activity by influencing electronic properties.
  • Cyclopropyl moiety : Known for its role in modifying pharmacokinetics and pharmacodynamics.
  • Benzothiadiazole core : Associated with various biological activities, including antimicrobial and anticancer effects.

Molecular Formula

The molecular formula of this compound is C16H18ClN3O4SC_{16}H_{18}ClN_{3}O_{4}S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Research indicates that compounds similar to the one exhibit significant activity against a range of bacterial strains. For instance:

  • Mechanism of Action : Sulfonamides inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria, leading to bacteriostatic effects.
  • Case Study : A study on related sulfonamide derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL for some derivatives .

Anticancer Activity

The benzothiadiazole component is particularly noteworthy for its anticancer properties:

  • Mechanism of Action : These compounds induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Research Findings : In vitro studies revealed that derivatives similar to our compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 20 μM depending on the specific derivative tested .

Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory potential of sulfonamide derivatives:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Evidence : In vivo models demonstrated reduced edema and inflammation markers when treated with similar compounds .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueReference
Compound AAntimicrobial1 μg/mL
Compound BAnticancer10 μM
Compound CAnti-inflammatoryNot specified

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, a series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide derivatives were synthesized and evaluated for their antitumor activity against various human cancer cell lines. The most effective compounds demonstrated low micromolar GI50 levels across multiple cancer types including lung and breast cancers .

The compound 3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide may exhibit similar mechanisms of action due to structural similarities with other successful sulfonamide derivatives. Its ability to inhibit specific cancer cell proliferation could be explored through in vitro assays using established cancer cell lines.

Anti-inflammatory Properties

In silico studies suggest that compounds similar to 3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide could act as 5-lipoxygenase inhibitors. This enzyme plays a crucial role in the inflammatory response by catalyzing the production of leukotrienes . The docking studies indicate that this compound may bind effectively to the active site of 5-lipoxygenase, thereby reducing inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the benzene ring or modifications to the sulfonamide group can significantly influence biological activity. For instance:

Substituent Effect on Activity
Cyclopropyl groupEnhances lipophilicity and cellular uptake
Chlorine atomPotentially increases binding affinity to target enzymes
Benzothiadiazole moietyMay contribute to anticancer activity through specific receptor interactions

Case Studies

Several case studies have been conducted on related compounds that provide insight into the potential applications of 3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide:

  • Anticancer Evaluation : A study evaluated various sulfonamide derivatives against the NCI-H460 lung cancer cell line and found promising results indicating significant cytotoxicity at low concentrations .
  • Inhibition Studies : Research on similar benzothiadiazole derivatives demonstrated their ability to inhibit key enzymes involved in tumor progression and inflammation . This suggests that the target compound may possess similar inhibitory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share structural or functional similarities with the target molecule:

Compound Name / Reference Key Features Differences from Target Compound
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine - Benzodithiazine dioxide core
- Chloro and methyl substituents
- Hydrazine group (N–NH₂)
- Benzodithiazine (vs. benzothiadiazole) ring
- Hydrazine instead of sulfonamide
- Lower molecular weight
3-Chloro-N-[6-(methoxy)benzo[d]thiazol-2-yl]benzamide - Benzothiazole core
- Chloro and methoxy substituents
- Amide linkage
- Benzothiazole (vs. benzothiadiazole dioxide)
- Methoxy (electron-donating) vs. cyclopropyl
- Amide vs. sulfonamide
3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide - Sulfonamide group
- Chloro and methyl substituents
- Naphthoimidazole core
- Bulky naphthoimidazole (vs. benzothiadiazole)
- Propyl linker (vs. ethyl)
- No dioxo groups
2-Amino-N-(6-chloro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide - Benzothiazole core
- Chloro and amino substituents
- Sulfonamide group
- Amino (electron-donating) vs. methyl- Lacks cyclopropyl and dioxo groups

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

  • Methodology : The synthesis involves sequential reactions, including sulfonamide coupling and cyclopropane ring formation. Key steps include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation (e.g., sulfonamide coupling) and ensure purity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred for sulfonamide bond formation due to their ability to stabilize intermediates .
  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) during cyclopropane ring closure to avoid side reactions .
    • Data Validation : Confirm intermediates via 1H^1H-NMR and LC-MS to verify structural integrity .

Q. How should researchers design experiments to assess its solubility and stability for in vitro assays?

  • Methodology :

  • Solubility Profiling : Use a tiered approach:
  • Primary Solvents : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) .
  • Co-solvents : Evaluate PEG-400 or cyclodextrins if precipitation occurs .
  • Stability Analysis : Conduct accelerated stability studies (40°C/75% RH for 14 days) and monitor degradation via HPLC .
    • Critical Parameters : Measure partition coefficient (LogP) to predict membrane permeability .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in biological activity studies (e.g., IC₅₀ variability)?

  • Methodology :

  • Assay Standardization : Use a reference compound (e.g., cisplatin for cytotoxicity) to normalize inter-lab variability .
  • Dose-Response Reproducibility : Perform triplicate experiments with independent compound batches to rule out synthesis-related impurities .
  • Target Engagement Validation : Confirm binding to proposed targets (e.g., enzymes) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
    • Case Study : Analogous sulfonamides showed IC₅₀ discrepancies due to off-target kinase inhibition; use kinome-wide profiling to identify confounding targets .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodology :

  • Core Modifications : Synthesize derivatives with variations in:
  • Cyclopropane substituents : Replace 3-cyclopropyl with other alkyl/aryl groups .
  • Sulfonamide linker : Test ethyl vs. propyl spacers to optimize steric effects .
  • Biological Testing : Screen derivatives against a panel of cell lines (e.g., cancer, bacterial) to correlate structural changes with activity .
    • Computational Support : Use molecular docking (AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. What analytical methods are critical for characterizing its pharmacokinetic (PK) properties?

  • Methodology :

  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS .
  • Half-Life Determination : Conduct in vivo PK studies in rodents, sampling plasma at 0, 1, 3, 6, and 24 hours post-administration .
    • Key Metrics : Calculate clearance (CL), volume of distribution (Vd), and bioavailability (F%) .

Key Challenges and Recommendations

  • Synthetic Complexity : Multi-step synthesis requires rigorous intermediate purification; consider flash chromatography over recrystallization for scalability .
  • Biological Variability : Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data practices for sharing protocols and raw data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.